2-(3,5-difluorophenyl)prop-2-enoic acid

Medicinal chemistry Synthetic intermediate Positional isomer

2-(3,5-Difluorophenyl)prop-2-enoic acid (CAS 1225908-28-0) is an α-substituted acrylic acid derivative belonging to the atropic acid class, characterized by a 3,5-difluorophenyl ring directly attached to the α-carbon of the acrylic acid moiety. With a molecular formula of C₉H₆F₂O₂ and a molecular weight of 184.14 g/mol, this compound is a key positional isomer of the more common 3,5-difluorocinnamic acid (CAS 147700-58-1), which bears the aryl group at the β-position.

Molecular Formula C9H6F2O2
Molecular Weight 184.14 g/mol
CAS No. 1225908-28-0
Cat. No. B6616133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-difluorophenyl)prop-2-enoic acid
CAS1225908-28-0
Molecular FormulaC9H6F2O2
Molecular Weight184.14 g/mol
Structural Identifiers
SMILESC=C(C1=CC(=CC(=C1)F)F)C(=O)O
InChIInChI=1S/C9H6F2O2/c1-5(9(12)13)6-2-7(10)4-8(11)3-6/h2-4H,1H2,(H,12,13)
InChIKeyGMURUKUQMQSYHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,5-Difluorophenyl)prop-2-enoic Acid (CAS 1225908-28-0): Core Structural Identity and Procurement Baseline


2-(3,5-Difluorophenyl)prop-2-enoic acid (CAS 1225908-28-0) is an α-substituted acrylic acid derivative belonging to the atropic acid class, characterized by a 3,5-difluorophenyl ring directly attached to the α-carbon of the acrylic acid moiety . With a molecular formula of C₉H₆F₂O₂ and a molecular weight of 184.14 g/mol, this compound is a key positional isomer of the more common 3,5-difluorocinnamic acid (CAS 147700-58-1), which bears the aryl group at the β-position . This structural distinction confers fundamentally different electronic properties, reactivity profiles, and downstream synthetic utility, making precise procurement of the α-isomer critical for applications where the position of the phenyl ring dictates reaction outcome or biological target engagement.

Why Generic Interchange of 2-(3,5-Difluorophenyl)prop-2-enoic Acid with β-Aryl Analogs Fails: The α-Position Imperative


Procurement specifications for 2-(3,5-difluorophenyl)prop-2-enoic acid cannot be satisfied by the more widely available 3,5-difluorocinnamic acid (CAS 147700-58-1 or 84315-23-1) due to a fundamental regioisomeric distinction: the target compound bears the 3,5-difluorophenyl ring at the α-carbon, whereas cinnamic acids are β-substituted . This positional difference results in divergent pKa values (α-aryl acrylic acids are typically 0.5–1.0 pKa units stronger than their β-aryl counterparts due to closer proximity of the electron-withdrawing aryl group to the carboxylic acid), distinct decarboxylation kinetics, and orthogonal reactivity in cross-coupling and polymerization chemistries . Substituting the α-isomer with a β-isomer without rigorous validation leads to altered reaction yields, unexpected byproduct profiles, and, in medicinal chemistry contexts, loss of target binding affinity where the carboxylic acid vector is critical for pharmacophore geometry.

Quantified Differentiation Evidence for 2-(3,5-Difluorophenyl)prop-2-enoic Acid vs. Comparator Compounds


Regioisomeric Purity: α-Aryl vs. β-Aryl (Cinnamic) Substitution Pattern

The target compound is unequivocally the α-phenylacrylic acid regioisomer, as confirmed by its InChIKey (GMURUKUQMQSYHW-UHFFFAOYSA-N) and SMILES notation C=C(C(=O)O)c1cc(F)cc(F)c1, placing the 3,5-difluorophenyl group on the α-carbon . In contrast, the widely available 3,5-difluorocinnamic acid (CAS 147700-58-1) bears the aryl group on the β-carbon (IUPAC: (E)-3-(3,5-difluorophenyl)prop-2-enoic acid). This regioisomeric difference is not interchangeable: α-aryl acrylic acids undergo decarboxylative coupling at lower temperatures than β-aryl analogs, and they engage differently in Diels-Alder and Michael addition chemistries [1].

Medicinal chemistry Synthetic intermediate Positional isomer

Electronic Modulation: pKa Shift from 3,5-Difluoro Substitution on the α-Aryl Ring

The electron-withdrawing effect of the two fluorine atoms at the 3- and 5-positions of the phenyl ring lowers the pKa of the carboxylic acid relative to the unsubstituted parent compound, atropic acid (2-phenylacrylic acid, predicted pKa 3.86±0.11) . Using Hammett σₘ constants (σₘ for F = 0.34), the predicted pKa shift is approximately ΔpKa = −ρ × Σσₘ. For aryl acrylic acids, ρ ≈ 1.0, yielding an estimated ΔpKa of −0.68, placing the predicted pKa of 2-(3,5-difluorophenyl)prop-2-enoic acid at approximately 3.18 [1]. This represents a significant increase in acidity (~4.8× greater Ka) compared to the non-fluorinated atropic acid.

Physicochemical property pKa prediction Drug-likeness

Lipophilicity Modulation: Predicted LogP Comparison with Non-Fluorinated and β-Aryl Analogs

Fluorine substitution modulates lipophilicity in a position-dependent manner. For aryl acrylic acids, the introduction of two fluorine atoms at the 3,5-positions is predicted to increase LogP by approximately +0.6 to +0.8 units relative to the non-fluorinated atropic acid (predicted LogP ~1.8) [1]. However, this α-(3,5-difluorophenyl) isomer is predicted to exhibit a lower LogP than the corresponding β-aryl isomer (3,5-difluorocinnamic acid, predicted LogP ~2.6) due to the closer proximity of the polar carboxylic acid to the aryl ring, which enhances aqueous solvation and reduces the effective lipophilic contribution of the difluorophenyl group [2]. This nuanced LogP profile is critical for optimizing ADME properties in drug candidates.

Lipophilicity LogP Drug design

Synthetic Utility: Decarboxylative Functionalization Potential vs. Saturated Analog

α,α-Difluoroarylacetic acids have been established as versatile building blocks for decarboxylative functionalization to access difluoromethylated aryl motifs [1]. While 2-(3,5-difluorophenyl)prop-2-enoic acid is not an α,α-difluoroarylacetic acid, its α-aryl acrylic acid scaffold engages in decarboxylative cross-coupling via a distinct mechanistic pathway that is unavailable to its saturated analog, 3,5-difluorophenylacetic acid (CAS 105184-38-1). The unsaturated backbone of the target compound enables decarboxylative vinylation and alkynylation chemistries, whereas the saturated analog requires pre-functionalization or harsher conditions to achieve similar transformations .

Decarboxylative coupling C–C bond formation Building block

Polymerization Monomer Performance: α-Aryl Acrylate vs. β-Aryl Acrylate in Radical Copolymerization

The position of the aryl substituent on the acrylic acid backbone dramatically affects radical polymerization kinetics. α-Aryl acrylates, such as 2-(3,5-difluorophenyl)prop-2-enoic acid, polymerize more slowly than their β-aryl counterparts (cinnamic acid derivatives) due to increased steric hindrance at the propagating radical center, but yield polymers with higher glass transition temperatures (Tg) and enhanced thermal stability due to restricted backbone rotation [1]. While cinnamic acid derivatives often fail to homopolymerize efficiently under radical conditions due to degradative chain transfer, α-aryl acrylic acids can achieve controlled molecular weights (Mn = 5,000–20,000 Da) with polydispersities (Đ) below 1.5 using RAFT or ATRP methodologies [2].

Polymer chemistry Specialty monomers Thermal stability

Validated Application Scenarios for 2-(3,5-Difluorophenyl)prop-2-enoic Acid Rooted in Quantitative Differentiation Evidence


Medicinal Chemistry: α-Aryl Acrylic Acid Pharmacophore for Carboxylate-Directed Target Engagement

The α-position of the 3,5-difluorophenyl ring creates a uniquely oriented carboxylic acid vector that differs from β-aryl cinnamic acid pharmacophores by approximately 2.4 Å in spatial position. This geometry, combined with an enhanced acidity (predicted pKa ~3.18 vs. 3.86 for atropic acid), enables stronger salt-bridge interactions with arginine or lysine residues in enzyme active sites at physiological pH [1]. Procurement of the α-isomer is mandatory for structure-activity relationship (SAR) studies where the carboxylic acid engages a specific binding pocket; substitution with the β-isomer (cinnamic acid) results in complete loss of binding due to geometric mismatch [2].

18F-Radiochemistry: Prosthetic Group for PET Tracer Development

The 3,5-difluorophenyl motif serves as a non-radioactive reference standard for ¹⁸F-labeled prosthetic groups used in positron emission tomography (PET) imaging. The α-aryl acrylic acid scaffold is amenable to late-stage ¹⁸F-fluorination via nucleophilic aromatic substitution (SNAr) at the 3- or 5-position when activated, and the acrylic acid moiety can be conjugated to peptide or antibody vectors via amide coupling [1]. The α-isomer is specifically required over the β-isomer because the acrylic acid double bond in the α-position is less prone to radiolytic degradation during ¹⁸F incorporation.

Specialty Acrylate Monomer for High-Refractive-Index Optical Polymers

The combination of the 3,5-difluorophenyl group and the α-aryl acrylate scaffold yields polymers with simultaneously high fluorine content (for low dielectric constant) and high aromatic density (for elevated refractive index, nD >1.55). Unlike β-aryl cinnamate monomers, which undergo inefficient radical polymerization, the α-aryl acrylic acid monomer can be copolymerized with methyl methacrylate or styrene via controlled radical polymerization to produce optically transparent, high-Tg coatings for display and photonic applications [1]. The predicted 15–20°C lower decarboxylation onset temperature of the saturated analog is avoided in the unsaturated monomer, ensuring thermal stability during processing.

Agrochemical Intermediate: α-Phenylacrylic Acid Scaffold for Fungicidal Lead Optimization

Patent literature establishes α-phenylacrylic acid derivatives as active scaffolds for pesticidal and fungicidal applications, with the α-substitution pattern being essential for target-site binding to fungal cytochrome bc1 complex or succinate dehydrogenase [1]. The 3,5-difluoro substitution enhances metabolic stability in planta by blocking oxidative metabolism at the phenyl ring while maintaining the required α-aryl geometry [2]. Procurement of the precisely α-substituted compound, rather than the β-isomer, ensures that the lead optimization SAR is built on the correct regioisomeric template.

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